molecular formula C20H25N3O2 B12266999 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one

1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one

Cat. No.: B12266999
M. Wt: 339.4 g/mol
InChI Key: YMLHQOSKUJEXRN-UHFFFAOYSA-N
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Description

1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenoxy group

Preparation Methods

The synthesis of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyridine and phenoxy groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include those with piperidine, pyridine, and phenoxy groups, such as:

  • 1-{4-[Methyl(pyridin-3-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one
  • 1-{4-[Methyl(pyridin-4-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one

These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-2-phenoxypropan-1-one

InChI

InChI=1S/C20H25N3O2/c1-16(25-18-8-4-3-5-9-18)20(24)23-14-11-17(12-15-23)22(2)19-10-6-7-13-21-19/h3-10,13,16-17H,11-12,14-15H2,1-2H3

InChI Key

YMLHQOSKUJEXRN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C)C2=CC=CC=N2)OC3=CC=CC=C3

Origin of Product

United States

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